(2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile is an organic compound that belongs to the class of nitriles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with 5-(phenylsulfanyl)furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential biological activities. The presence of the fluorophenyl and phenylsulfanyl groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile would depend on its specific interactions with molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the phenylsulfanyl group could form covalent bonds with nucleophilic residues. The furan ring may contribute to the overall stability and binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(2-chlorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile
- (2E)-2-(2-bromophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile
- (2E)-2-(2-methylphenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile
Uniqueness
The presence of the fluorophenyl group in (2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its efficacy and selectivity in various applications.
Properties
IUPAC Name |
(E)-2-(2-fluorophenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNOS/c20-18-9-5-4-8-17(18)14(13-21)12-15-10-11-19(22-15)23-16-6-2-1-3-7-16/h1-12H/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOXSZHUXOLDAT-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)/C=C(/C#N)\C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.